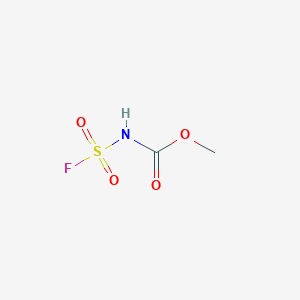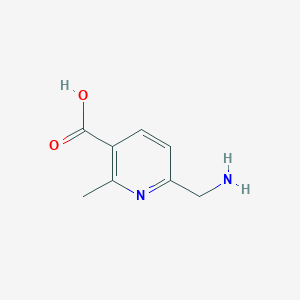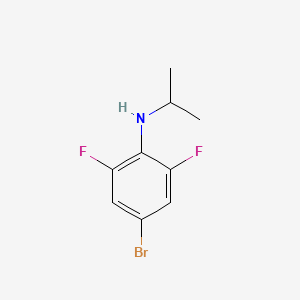
4-bromo-2,6-difluoro-N-(propan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2,6-difluoro-N-(propan-2-yl)aniline is an aniline derivative characterized by the presence of bromine and fluorine atoms at specific positions on the benzene ring. This compound is known for its versatility in chemical synthesis and its application in various fields such as organic electronics, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2,6-difluoro-N-(propan-2-yl)aniline typically involves the following steps:
Starting Material: The synthesis begins with 2,6-difluoroaniline.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,6-difluoro-N-(propan-2-yl)aniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The aniline group can be oxidized to form corresponding nitro or azo compounds.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF).
Major Products
Nucleophilic Substitution: Formation of substituted anilines.
Oxidation: Formation of nitroanilines or azo compounds.
Coupling Reactions: Formation of biaryl compounds or other complex structures.
Scientific Research Applications
4-Bromo-2,6-difluoro-N-(propan-2-yl)aniline is utilized in various scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of fluorescent probes and bioactive molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of therapeutic agents.
Industry: Used in the production of organic semiconductors, OLEDs, and other electronic materials.
Mechanism of Action
The mechanism of action of 4-bromo-2,6-difluoro-N-(propan-2-yl)aniline depends on its application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In biological applications, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,6-difluoroaniline: Lacks the isopropyl group, making it less sterically hindered.
2,6-Difluoroaniline: Lacks both the bromine and isopropyl groups, resulting in different reactivity.
4-Bromo-2,5-difluoroaniline: Similar but with a different substitution pattern, affecting its chemical properties.
Uniqueness
4-Bromo-2,6-difluoro-N-(propan-2-yl)aniline is unique due to the combination of bromine, fluorine, and isopropyl groups, which confer specific reactivity and steric properties. This makes it a valuable intermediate in the synthesis of complex molecules and materials.
Properties
Molecular Formula |
C9H10BrF2N |
|---|---|
Molecular Weight |
250.08 g/mol |
IUPAC Name |
4-bromo-2,6-difluoro-N-propan-2-ylaniline |
InChI |
InChI=1S/C9H10BrF2N/c1-5(2)13-9-7(11)3-6(10)4-8(9)12/h3-5,13H,1-2H3 |
InChI Key |
ZBLWMYJWBABBFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(C=C(C=C1F)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


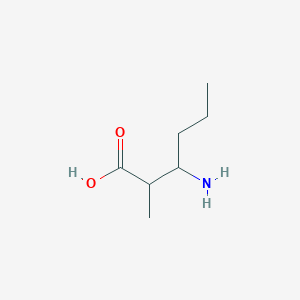
![3-[(3-Methylcyclopentyl)amino]propan-1-ol](/img/structure/B13317883.png)
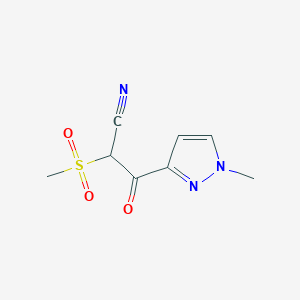
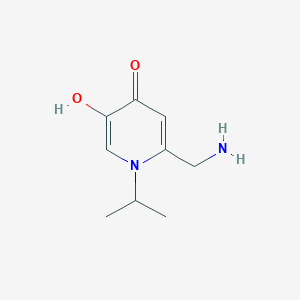
![3-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid](/img/structure/B13317900.png)
![2-[(Prop-2-yn-1-yl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B13317909.png)
![3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine hydrobromide](/img/structure/B13317920.png)
![4-Chloro-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13317921.png)
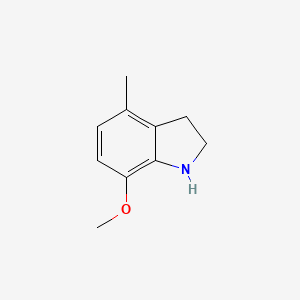
![2-[(5-Chlorothiophen-2-yl)methyl]cyclopentan-1-ol](/img/structure/B13317934.png)
![2-[(2,2,2-Trifluoroethyl)amino]acetamide](/img/structure/B13317937.png)
